Ethyl 5-nitrothiazole-2-carboxylate
Description
Ethyl 5-nitrothiazole-2-carboxylate is a thiazole-based heterocyclic compound featuring a nitro (-NO₂) group at position 5 and an ethyl ester (-COOEt) at position 2 of the thiazole ring. Thiazoles are five-membered aromatic systems containing sulfur and nitrogen, widely exploited in medicinal chemistry due to their diverse biological activities. The nitro group enhances electron-withdrawing properties, influencing reactivity and stability, while the ester moiety provides versatility for further functionalization.
Properties
IUPAC Name |
ethyl 5-nitro-1,3-thiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O4S/c1-2-12-6(9)5-7-3-4(13-5)8(10)11/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDDYQCOYHQYKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(S1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-nitrothiazole-2-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The nitro group is introduced via nitration using a mixture of concentrated sulfuric acid and nitric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5-nitrothiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Aqueous sodium hydroxide, acidic or basic conditions.
Major Products Formed:
Reduction: 5-amino-2-carboxylate thiazole.
Hydrolysis: 5-nitrothiazole-2-carboxylic acid.
Scientific Research Applications
Ethyl 5-nitrothiazole-2-carboxylate has been extensively studied for its applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Medicine: Potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of ethyl 5-nitrothiazole-2-carboxylate involves the interaction with cellular components, leading to the inhibition of essential biological processes. The nitro group is believed to undergo reduction within the microbial cells, generating reactive intermediates that cause DNA damage and cell death . In cancer cells, the compound interferes with cell division and induces apoptosis .
Comparison with Similar Compounds
Key Findings:
Electronic Effects: The nitro group at position 5 in the target compound increases electrophilicity, making it more reactive in nucleophilic aromatic substitution compared to analogs like ethyl 2-aminothiazole-5-carboxylate (electron-donating -NH₂) . Trifluoromethylphenyl substituents (e.g., in ) enhance lipophilicity, improving membrane permeability but reducing aqueous solubility .
Biological Activity: Pyridinyl-substituted thiazoles () show anticancer activity via kinase inhibition, suggesting that the nitro analog could be optimized for similar targets .
Synthetic Accessibility :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
